molecular formula C21H28N4O6 B12433187 D-Ala-Lys-AMCA

D-Ala-Lys-AMCA

Cat. No.: B12433187
M. Wt: 432.5 g/mol
InChI Key: JBMWHNASOBPJQQ-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ala-Lys-AMCA, also known as D-Alanine-Lysine-7-amino-4-methylcoumarin-3-acetic acid, is a fluorescent dipeptide. It is a known substrate of proton-coupled oligopeptide transporter 1 (PEPT1) and emits blue fluorescence. This compound is often used in scientific research to study the transport mechanisms of PEPT1 and to characterize PEPT1-specific substrates or inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ala-Lys-AMCA typically involves the coupling of D-Alanine and Lysine with 7-amino-4-methylcoumarin-3-acetic acid. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

D-Ala-Lys-AMCA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-acylated and N-alkylated derivatives .

Mechanism of Action

D-Ala-Lys-AMCA exerts its effects by being a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). The compound is transported into cells via PEPT1, which utilizes the proton gradient across the cell membrane to facilitate the uptake of dipeptides and tripeptides. The blue fluorescence emitted by this compound allows researchers to track its uptake and distribution within cells .

Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid

InChI

InChI=1S/C21H28N4O6/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16+/m1/s1

InChI Key

JBMWHNASOBPJQQ-WBMJQRKESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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